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KRC-108 at a Glance

KRC-108 is a multi-kinase inhibitor with a benzoxazole chemical structure. The table below summarizes its

core characteristics based on the available research:

Property Description

Chemical Class  Aminopyridine substituted with benzoxazole [1] [2]
Primary Targets c-Met, TrkA, Ron, Flt3 [1] [2]

Key Anti-tumor In vitro activity against various cancer cell lines; in vivo efficacy in HT-29 colorectal
Evidence and NCI-H441 lung cancer xenograft models [1] [2]

Reported Resistance in gastric cancer cells linked to epithelial transition and increased E-
Adverse Effects cadherin expression [3]

PK & Toxicity Favorable (based on prior data used for its selection as a development candidate),

Profile though specific quantitative data (e.g., half-life, AUC, LD50) is not provided in the
available sources [4].

Mechanism of Action and Signaling Pathways
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KRC-108 acts as a potent ATP-competitive inhibitor for several kinase targets. Its anti-tumor effects are

primarily achieved by inhibiting key signaling pathways that drive cancer cell survival and proliferation [4].

KRC-108 Inhibits Key Oncogenic Signaling Pathways
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KRC-108 inhibits multiple kinase targets and downstream signaling.

¢ Direct Kinase Inhibition: KRC-108 directly binds to and inhibits the kinase domains of its targets,
including c-Met and TrkA, as confirmed by in vitro kinase assays [4] [1]. It is notably more potent
against some oncogenic mutant forms of c-Met (M1250T, Y1230D) than the wild-type protein [1].
¢ Impact on Downstream Signaling: By inhibiting these receptor tyrosine kinases, KRC-108
suppresses the phosphorylation and activation of key downstream signaling molecules, including Akt,
ERK1/2, and PLCy [4]. This disruption blocks pro-survival and proliferative signals within the cancer
cell.
¢ Induction of Cell Death: The collective inhibition of these pathways leads to potent anti-tumor
effects, including:
o Cell Cycle Arrest: Halting the progression of the cell cycle [4] [5].
o Apoptosis: Triggering programmed cell death [4] [5].
o Autophagy: Inducing a self-degradative cellular process [4].
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Experimental Data and Protocols

In Vitro Kinase Activity and Cytotoxicity

The primary method for establishing KRC-108's potency is through in vitro kinase assays and cell viability

tests.

¢ In Vitro Kinase Assay (HTRF)

o Purpose: To determine the half-maximal inhibitory concentration (ICso) of KRC-108 against
purified kinase domains.

o Protocol Summary: A reaction mixture containing the recombinant kinase domain (e.g., TrkA
or JAK2), ATP, a biotinylated substrate peptide, and serially diluted KRC-108 is prepared. After
incubation, detection reagents are added, and a time-resolved fluorescence resonance energy
transfer (TR-FRET) signal is measured. The ICso is calculated by fitting the dose-response
curve with nonlinear regression software [4] [5].

e Cell Viability Assay (Glso)

o Purpose: To measure the compound's ability to inhibit the growth of cancer cell lines.

o Protocol Summary: Cancer cells (e.g., KM12C colon cancer cells or HEL92.1.7
erythroleukemia cells) are plated and treated with a range of KRC-108 concentrations for 72
hours. Cell viability is assessed using a tetrazolium-based assay (EZ-Cytox). The Glso value,
representing the concentration that causes 50% growth inhibition, is calculated using nonlinear
regression [4] [5].

The table below summarizes sample results from these assays for different cellular contexts:

Cell | Kinase Context Assay Type Result Citation
TrkA kinase domain In vitro kinase assay (ICso) Potent inhibition [4]
(specific value not
listed)
KM12C colon cancer cells Cell viability (Glso) 220 nM [4]

(harbors NTRK1 fusion)

HEL92.1.7 erythroleukemia cells  Cell viability (Glso) for KRC- ~1.5 uM [5]
(harbors JAK2 V617F) 180 (a closely related
analog)
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Cell | Kinase Context Assay Type Result Citation
Panel of cancer cell lines Cell viability (Glso) Ranged from 0.01 to [1] [2]
4.22 uM

In Vivo Efficacy

¢ Protocol Summary: Athymic BALB/c nu/nu mice are implanted with human cancer cells (e.g., HT-29
colorectal or NCI-H441 lung cancer) to form xenografts. Mice are then treated with KRC-108 or a
vehicle control, and tumor volume is measured over time. Studies have demonstrated that KRC-108
administration significantly inhibits tumor growth in these models [4] [1].

Insights on Toxicity and Resistance

While a systematic toxicity profile is not available, one study provides critical insight into a resistance

mechanism that has implications for long-term use.

¢ Acquired Resistance and Epithelial Transition: A study generating KRC-108-resistant clones from
MKN-45 gastric cancer cells found that resistance was associated with:
o Increased c-Met Expression and Phosphorylation: The resistant cells showed higher levels

of both total and activated c-Met [3].
o Morphological Change: Parental cells with a round morphology shifted to an epithelial-like

phenotype in resistant clones [3].
o Upregulation of E-cadherin: This epithelial marker was increased in resistant cells and found

to physically interact with the c-Met protein, suggesting a novel mechanism of resistance where
cancer cells recruit E-cadherin to sustain c-Met signaling [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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